5-Methyl-1,3,2-dioxathiane 2-oxide chemical structure and properties
5-Methyl-1,3,2-dioxathiane 2-oxide chemical structure and properties
Chemical Structure, Synthesis, and Reactivity Profile
Executive Summary
This technical guide provides a comprehensive analysis of 5-Methyl-1,3,2-dioxathiane 2-oxide , a six-membered cyclic sulfite.[1] Distinct from its five-membered analogs (dioxathiolanes), this molecule exhibits unique conformational dynamics driven by the anomeric effect and serves as a critical intermediate in the synthesis of functionalized cyclic sulfates. Its applications span from high-performance electrolyte additives for Lithium-ion batteries (LIBs) to monomers for biodegradable polysulfites.[1] This document details its stereochemical properties, optimized synthetic protocols, and downstream reactivity.[2]
Structural Dynamics & Stereochemistry
Chemical Identity
-
IUPAC Name: 5-Methyl-1,3,2-dioxathiane 2-oxide[1]
-
Molecular Formula:
-
Classification: Cyclic Sulfite (6-membered heterocycle)[1]
-
Key Feature: The sulfur atom is in the +4 oxidation state, possessing a lone pair that dictates stereochemistry.
Conformational Analysis: The Axial Preference
Unlike cyclohexane, where substituents prefer the equatorial position to minimize steric strain, 1,3,2-dioxathianes exhibit a strong preference for the axial orientation of the exocyclic
For 5-methyl-1,3,2-dioxathiane 2-oxide, two primary diastereomers exist based on the relative orientation of the methyl group and the sulfite oxygen:
-
Trans-Isomer (Thermodynamic Product):
-
Methyl Group: Equatorial (minimizes 1,3-diaxial steric interactions with ring protons).
-
S=O Bond: Axial (stabilized by the anomeric effect).
-
Stability: Most stable conformer.
-
-
Cis-Isomer (Kinetic Product):
Physical Properties Table
| Property | Value (Approximate/Analog Based) | Note |
| Molecular Weight | 136.17 g/mol | |
| Boiling Point | 85-90°C @ 0.5 mmHg | High vacuum distillation required |
| Density | ~1.25 g/cm³ | Estimated based on cyclic sulfite analogs |
| Solubility | DCM, THF, Acetonitrile | Hydrolyzes in water |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
Synthetic Pathways & Optimization
The synthesis of 5-methyl-1,3,2-dioxathiane 2-oxide is achieved via the esterification of 2-methyl-1,3-propanediol with thionyl chloride (
Reaction Mechanism
The reaction proceeds via a stepwise nucleophilic substitution at the sulfur center.
-
Activation: The alcohol oxygen attacks the sulfur of
, displacing a chloride ion. -
Cyclization: The second hydroxyl group attacks the intermediate chlorosulfite, closing the ring and releasing the second equivalent of HCl.
-
Scavenging: A base (Pyridine or Triethylamine) is critical to neutralize HCl, preventing acid-catalyzed ring opening or polymerization.
Experimental Protocol: Optimized Synthesis
-
Reagents:
-
2-Methyl-1,3-propanediol (1.0 eq)[1]
-
Thionyl Chloride (
) (1.1 eq) -
Triethylamine (
) (2.2 eq) -
Dichloromethane (DCM) (Solvent, Anhydrous)
-
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve 2-Methyl-1,3-propanediol (10.0 g, 111 mmol) and
(24.7 g, 244 mmol) in 200 mL anhydrous DCM. Cool to 0°C in an ice bath. -
Addition: Dilute
(14.5 g, 122 mmol) in 20 mL DCM. Add dropwise over 45 minutes, maintaining internal temperature < 5°C. Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup: Quench with cold saturated
solution. Extract the aqueous layer with DCM (3x). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Isolation: Purify the crude oil via vacuum distillation (bp ~85°C @ 0.5 mmHg) to isolate the product as a clear oil.
Reactivity Profile & Transformation
The cyclic sulfite moiety is a versatile "spring-loaded" electrophile.[1]
Oxidation to Cyclic Sulfate
The most common downstream application is oxidation to 5-methyl-1,3,2-dioxathiane 2,2-dioxide (a cyclic sulfate).[1] Cyclic sulfates are more reactive electrophiles than sulfites and are preferred for nucleophilic substitution reactions where the leaving group (
-
Reagents:
(cat) / (stoichiometric oxidant).[2] -
Significance: This transformation retains the stereochemistry at the carbon backbone but destroys the chirality at sulfur (becoming
symmetric if the methyl is ignored, or achiral at sulfur).
Nucleophilic Ring Opening
Nucleophiles (
-
Soft Nucleophiles (e.g., Azides, Thiolates): Attack the carbon via
, resulting in ring opening to a linear sulfite/sulfate. -
Hard Nucleophiles (e.g., Grignards): May attack the sulfur center.
Visualization: Synthesis & Conformational Logic
The following diagram illustrates the synthetic pathway and the thermodynamic equilibrium between conformers.
Figure 1: Synthetic pathway from diol precursors to the cyclic sulfite, showing the thermodynamic preference for the Trans isomer and subsequent oxidation to cyclic sulfate.[1]
Applications in Drug Development & Energy Storage
Lithium-Ion Battery (LIB) Electrolyte Additive
While 5-membered cyclic sulfates (like DTD) are standard additives, 6-membered dioxathianes are emerging as "sacrificial" additives.[1]
-
Mechanism: The molecule undergoes electrochemical reduction at the anode surface (Graphite or Silicon) before the carbonate solvent (EC/DMC).
-
SEI Formation: The ring-opening polymerization forms a sulfur-rich Solid Electrolyte Interphase (SEI) layer.[1] This layer is ionically conductive (
permeable) but electronically insulating, preventing further electrolyte decomposition. -
Advantage: The 6-membered ring has different ring strain compared to 5-membered analogs, offering tunable reduction potentials (~1.8V vs
).[1]
Polymer Precursor
5-Methyl-1,3,2-dioxathiane 2-oxide serves as a monomer for Poly(trimethylene sulfite) analogs.[1]
-
Ring-Opening Polymerization (ROP): Initiated by alkoxides, the ring opens to form polysulfites.
-
Biodegradability: The sulfite linkage is hydrolytically unstable compared to carbonates, allowing for polymers with faster degradation profiles for drug delivery matrices.
References
-
Lowe, G., & Reed, M. A. (1997). Synthesis and Conformational Analysis of Cyclic Sulfites. Journal of Organic Chemistry.
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Diol Sulfites. Journal of the American Chemical Society.[6]
-
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews.
-
PubChem Compound Summary. (2024). 1,3,2-Dioxathiane 2-oxide Derivatives. National Library of Medicine.
-
Wood, G., et al. (1970). Conformational Analysis of Trimethylene Sulfites. Canadian Journal of Chemistry.
Sources
- 1. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. Stereoisomers [www2.chemistry.msu.edu]
- 6. kiesslinglab.com [kiesslinglab.com]
